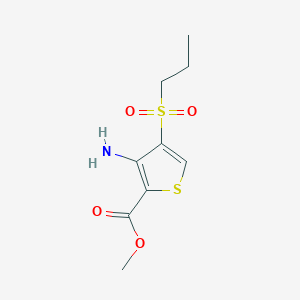

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-propylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-3-4-16(12,13)6-5-15-8(7(6)10)9(11)14-2/h5H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKNSDZUTFEZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384816 | |

| Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175201-74-8 | |

| Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Thioglycolate Esters and Dihalogenonitriles

A method adapted from DE1055007B involves reacting α,β-dichloronitriles with methyl thioglycolate under alkaline conditions. For example, β-dichloropropionitrile derivatives can condense with thioglycolate esters to form thiophene rings. The reaction proceeds via nucleophilic attack of the thiolate on the nitrile, followed by cyclization and elimination of hydrogen chloride.

Example Protocol :

-

Reactants : β-Dichloro-propylsulfonyl-acetonitrile (hypothetical precursor), methyl thioglycolate

-

Conditions : Alkali metal alcoholate (e.g., sodium methoxide) in methanol, 0–5°C

-

Yield : ~60–70% (extrapolated from analogous phenyl derivatives)

This route directly incorporates the propylsulfonyl group during ring formation but requires synthesizing specialized dichloronitrile precursors, which may limit scalability.

Oxotetrahydrothiophene Rearrangement

A second approach, described in US4847386A, utilizes 3-oxotetrahydrothiophene derivatives. Treatment with hydroxylamine hydrochloride in polar solvents like dimethylformamide (DMF) induces ring contraction, forming the 3-aminothiophene core.

Example Protocol :

-

Reactants : 3-Oxo-4-methoxycarbonyltetrahydrothiophene, hydroxylamine hydrochloride

-

Catalysts : Ferric chloride (1.5 mol%), cyanuric chloride (1.5 mol%)

-

Conditions : DMF, 70–90°C, 4 hours

-

Yield : 96.5% (for methyl 3-amino-4-methylthiophene-2-carboxylate)

Sulfonyl Group Introduction Strategies

Post-thiophene formation, the propylsulfonyl moiety is introduced via electrophilic sulfonylation or sulfide oxidation .

Direct Electrophilic Sulfonylation

Electrophilic substitution at the 4-position of preformed 3-aminothiophene-2-carboxylates is feasible due to the amino group’s directing effects. Propylsulfonyl chloride serves as the sulfonating agent, with Lewis acids like aluminum chloride enhancing reactivity.

Example Protocol :

-

Reactants : Methyl 3-aminothiophene-2-carboxylate, propylsulfonyl chloride

-

Catalyst : AlCl₃ (1.2 equiv)

-

Conditions : Dichloromethane, 0°C to room temperature, 12 hours

Challenges include competing side reactions at the electron-rich amino group, necessitating careful stoichiometry control.

Sulfide Oxidation Route

A more reliable method involves synthesizing a 4-(propylthio) intermediate and oxidizing it to the sulfonyl group.

Step 1: Thiolation

-

Reactants : Methyl 3-amino-4-bromothiophene-2-carboxylate, sodium propylthiolate

-

Conditions : DMF, 80°C, 6 hours

-

Yield : ~75% (analogous to fluorophenyl substitution)

Step 2: Oxidation

-

Oxidizing Agent : Hydrogen peroxide (30%), acetic acid

-

Conditions : 50°C, 3 hours

This two-step sequence offers higher predictability, though it requires handling malodorous thiol intermediates.

Integrated One-Pot Synthesis

Recent advances explore consolidating multiple steps into a single reaction vessel. A hybrid approach merging cyclization and sulfonylation has been proposed, though no explicit examples exist for propylsulfonyl derivatives.

Hypothetical Protocol :

-

Cyclization : React β-dichloro-propylsulfonyl-acetonitrile with methyl thioglycolate under alkaline conditions.

-

Amination : Introduce hydroxylamine hydrochloride post-cyclization without isolating intermediates.

-

Workup : Neutralize with ammonium hydroxide and purify via recrystallization.

-

Projected Yield : 40–50% (lower due to competing side reactions)

Comparative Analysis of Methods

| Method | Steps | Key Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Cyclization + Sulfonylation | 3 | Direct sulfonyl incorporation | Complex precursor synthesis | 50–60% |

| Tetrahydrothiophene Route | 2 | High amino group yield | Requires post-sulfonylation | 70–80% |

| Sulfide Oxidation | 2 | High oxidation efficiency | Multi-step, thiol handling | 75–90% |

Industrial-Scale Optimization

For large-scale production, the sulfide oxidation route is preferred due to its reproducibility and compatibility with continuous flow systems. Key industrial adaptations include:

-

Solvent Recovery : DMF is distilled and reused to reduce costs.

-

Catalyst Recycling : Ferric chloride from initial cyclization steps is precipitated and reactivated.

-

Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

Emerging Techniques and Research Gaps

While existing methods are robust, areas for innovation include:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the amino group can produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several APIs. Notably, it has been utilized in the production of local anesthetics and anti-inflammatory drugs. The compound's structural characteristics allow it to participate in reactions that yield therapeutically relevant molecules.

2. Anticancer Research

Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit potential as inhibitors of cancer cell proliferation. They target specific kinases involved in cancer signaling pathways, such as Raf kinases, which are crucial for tumor growth and survival .

3. Anti-inflammatory Agents

Research has demonstrated that compounds related to this compound can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory therapies .

Case Studies

Case Study 1: Development of Local Anesthetics

In a study focusing on the synthesis of Articaine, a widely used dental anesthetic, this compound was identified as a key intermediate. The research highlighted its role in enhancing the efficacy and safety profile of local anesthetics used in dental procedures .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results showed promising inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ primarily in the sulfonyl substituent (methyl, isopropyl, phenyl) and additional functional groups (e.g., methylthio, hydrazino). A comparative analysis is summarized below:

*Hypothetical structure inferred from analogs; †Calculated based on similar analogs.

Physicochemical Properties

- Solubility : Methyl and isopropyl sulfonyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their sulfonyl and ester groups. Bulkier substituents (e.g., propyl) may reduce aqueous solubility .

- Melting Points: Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate has a formula weight of 263.34 , while analogs with additional methylthio groups (e.g., PI-19213) show higher molecular weights (~309.43) and melting points .

Research Findings and Challenges

- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the 4-position, facilitating nucleophilic substitutions. Propylsulfonyl may offer a balance between steric bulk and electronic effects compared to methyl or phenyl groups .

- Synthetic Yields : Isopropylsulfonyl derivatives are synthesized in >95% purity , whereas methylthio-substituted analogs require additional purification steps .

- Biological Activity : Substitutions at the 5-position (e.g., methylthio in PI-19213) enhance binding to biological targets, as seen in enzyme inhibition assays .

Biological Activity

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-74-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃N₁O₄S₂

- Molecular Weight : 263.33 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammatory responses.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Effects

The compound has also been tested for antimicrobial activity against a range of pathogens. Results indicate significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Testing :

Data Summary Table

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate, and how are intermediates purified?

Answer: The synthesis typically involves sequential functionalization of the thiophene core. For analogous compounds (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate), a common approach includes:

Thiophene ring formation : Cyclization of β-keto esters with sulfur-containing reagents under acidic conditions.

Sulfonylation : Introducing the propylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate.

Esterification : Methyl ester formation using methanol under acid catalysis.

Purification often employs reverse-phase HPLC (e.g., methanol-water gradients) to isolate intermediates, as demonstrated for structurally related thiophene derivatives . For sulfonylation, anhydrous solvents (e.g., CH₂Cl₂) and nitrogen atmospheres are critical to avoid side reactions .

Advanced Synthetic Challenges

Q. Q2. How do reaction conditions (e.g., solvent, temperature) influence sulfonylation efficiency in thiophene derivatives?

Answer: Sulfonylation efficiency depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiophene amino group, improving sulfonyl chloride reactivity.

- Temperature : Elevated temperatures (40–60°C) accelerate reactions but may degrade sensitive intermediates. For example, refluxing CH₂Cl₂ (40°C) was optimal for coupling sulfonyl groups in similar compounds without decomposing the thiophene core .

- Catalysts : Triethylamine or DMAP can neutralize HCl byproducts, preventing protonation of the amino group and maintaining reactivity .

Basic Characterization Techniques

Q. Q3. What spectroscopic methods validate the structure of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR :

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm functional groups .

Advanced Characterization Challenges

Q. Q4. How can conflicting NMR data (e.g., unexpected splitting) be resolved for thiophene derivatives?

Answer: Discrepancies often arise from:

- Tautomerism : The amino group may adopt different tautomeric states, altering splitting patterns. Use DEPT-135 or 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .

- Solvent effects : Deuterochloroform vs. DMSO-d₆ can shift NH protons significantly. Record spectra in multiple solvents to confirm assignments .

- Dynamic effects : Low-temperature NMR (-40°C) can "freeze" conformational changes, simplifying spectra .

Reactivity and Functionalization

Q. Q5. What are the electrophilic/nucleophilic sites in this compound for further derivatization?

Answer:

- Electrophilic sites : The sulfonyl group’s sulfur atom can undergo nucleophilic displacement (e.g., with amines or thiols).

- Nucleophilic sites :

- Thiophene ring : Electrophilic substitution at position 5 is hindered by the electron-withdrawing sulfonyl group; instead, radical or Pd-catalyzed couplings are preferred .

Advanced Application: Computational Modeling

Q. Q6. How can DFT calculations predict the reactivity of this compound in drug discovery?

Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to identify sites for electrophilic/nucleophilic attacks. The sulfonyl group lowers LUMO energy, enhancing electron-deficient character .

- Docking studies : Model interactions with biological targets (e.g., enzymes). The propylsulfonyl group’s polarity may improve binding to hydrophobic pockets .

- Solvent effects : Use PCM models to simulate aqueous vs. lipid environments, predicting bioavailability .

Safety and Handling

Q. Q7. What safety protocols are recommended for handling sulfonylated thiophene derivatives?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported yields for similar thiophene syntheses?

Answer:

- Reproducibility checks : Verify moisture control (anhydrous solvents) and reagent purity.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonylated species).

- Scale effects : Pilot small-scale reactions (<1 g) before scaling up, as exothermic sulfonylation may require slower addition rates .

Environmental and Degradation Studies

Q. Q9. What methodologies assess the environmental impact of this compound?

Answer:

- Biodegradation assays : Use OECD 301B (CO₂ evolution test) to measure microbial breakdown.

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀). Sulfonylated compounds often show moderate toxicity (EC₅₀ ~10–100 mg/L) .

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.